![molecular formula C13H18N2O3 B13561039 N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is a chemical compound that features a morpholine ring substituted with a hydroxymethyl group and an acetamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Substitution with Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reaction with formaldehyde under basic conditions.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the phenyl-substituted morpholine with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Applications De Recherche Scientifique
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, potentially altering their function . The acetamide group can interact with enzymes, inhibiting their activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the phenyl and acetamide groups.
N-(2-hydroxyethyl)morpholine: Similar structure but with a hydroxyethyl group instead of a hydroxymethyl group.
N-(2-phenyl)morpholine: Lacks the hydroxymethyl and acetamide groups.
Uniqueness
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl group allows for hydrogen bonding, while the acetamide group provides additional sites for interaction with biological targets .
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
N-[2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(17)14-12-4-2-3-5-13(12)15-6-7-18-11(8-15)9-16/h2-5,11,16H,6-9H2,1H3,(H,14,17)/t11-/m0/s1 |
Clé InChI |
GRQALGLAABREAC-NSHDSACASA-N |
SMILES isomérique |
CC(=O)NC1=CC=CC=C1N2CCO[C@@H](C2)CO |
SMILES canonique |
CC(=O)NC1=CC=CC=C1N2CCOC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


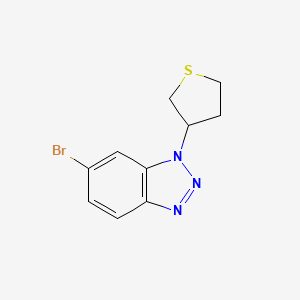
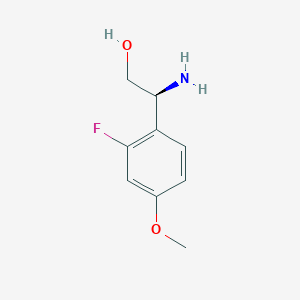
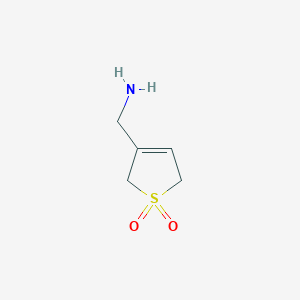
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
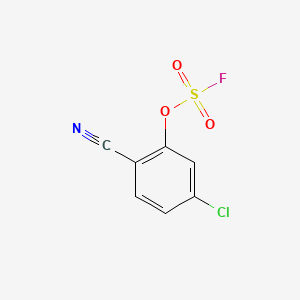
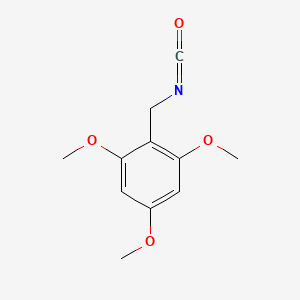

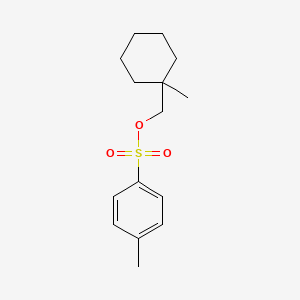
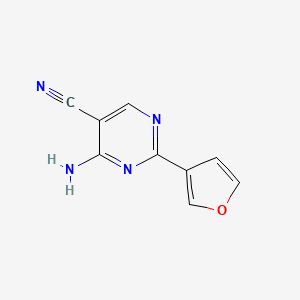
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
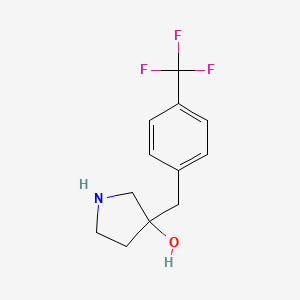
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
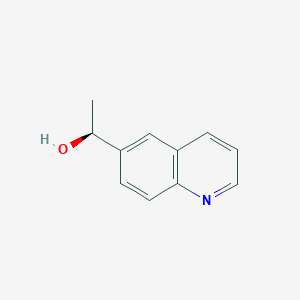
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)
